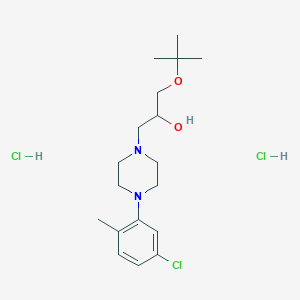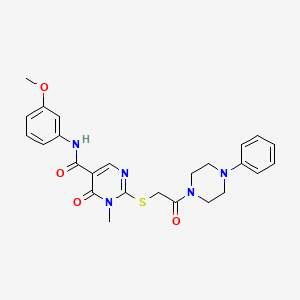
2-(2-(5-Bromothiophen-2-yl)ethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(5-Bromothiophen-2-yl)ethoxy)ethan-1-ol is an organic compound with the molecular formula C8H11BrO2S. It is a pale yellow to yellow liquid with a distinctive thioether-like odor. This compound is used in various scientific research and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of 2-(2-(5-Bromothiophen-2-yl)ethoxy)ethan-1-ol typically involves the reaction of 5-bromothiophene-2-ethanol with ethylene oxide under basic conditions. The reaction is carried out by gradually adding ethylene oxide to a solution of 5-bromothiophene-2-ethanol in the presence of a base, such as sodium hydroxide, while stirring and heating the mixture. The product is then isolated and purified through standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
2-(2-(5-Bromothiophen-2-yl)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding thiophene derivative.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
2-(2-(5-Bromothiophen-2-yl)ethoxy)ethan-1-ol is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of ethers, esters, and amides.
Biology: The compound is used in biochemical studies to investigate the interactions of thioether-containing molecules with biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, often involves this compound.
Mechanism of Action
The mechanism of action of 2-(2-(5-Bromothiophen-2-yl)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and thioether group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-(5-Bromothiophen-2-yl)ethoxy)ethan-1-ol can be compared with similar compounds such as:
2-(2-(2-Bromoethoxy)ethoxy)ethan-1-ol: This compound has a similar structure but with an additional ethoxy group, which may affect its solubility and reactivity.
2-Acetyl-5-bromothiophene: This compound is used as a starting reagent in the synthesis of various derivatives and has different functional groups that influence its chemical behavior.
The uniqueness of this compound lies in its specific combination of the bromothiophene and ethoxyethanol moieties, which confer distinct chemical and physical properties useful in diverse applications.
Properties
IUPAC Name |
2-[2-(5-bromothiophen-2-yl)ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2S/c9-8-2-1-7(12-8)3-5-11-6-4-10/h1-2,10H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSIEARVCSEJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2790003.png)
![5-(furan-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2790005.png)
![4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2790008.png)

![Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2790010.png)


![[(3-fluoro-4-methylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2790015.png)




![tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2790024.png)
